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molecular formula C12H7ClF3NO B1450908 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol CAS No. 161949-56-0

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Cat. No. B1450908
M. Wt: 273.64 g/mol
InChI Key: YGDVTBZQPRZRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06165941

Procedure details

A suspension of 10.0 g (34.8 mmol) of 3-chloro-2-(4-methoxyphenyl)-5-trifluoromethylpyridine in 50 ml of 47% strength hydrobromic acid was heated at reflux temperatures for two hours. After cooling, the reaction mixture was diluted with 200 ml of water. After cooling for a few hours, the resulting crystals were separated off, washed with water and dried under reduced pressure. Yield: 8.0 g (84%) of colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([O:18]C)=[CH:14][CH:13]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Br>O>[Cl:1][C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
After cooling for a few hours
CUSTOM
Type
CUSTOM
Details
the resulting crystals were separated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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